molecular formula C8H6IN3O2 B3323410 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1638760-45-8

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B3323410
CAS No.: 1638760-45-8
M. Wt: 303.06 g/mol
InChI Key: XVJQTBVWLVPNEY-UHFFFAOYSA-N
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Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key synthetic intermediate in the development of novel kinase inhibitors, particularly for targeting RET (Rearranged during Transfection) kinase in oncology research . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic adenosine and act as a core "warhead" that engages the hinge region of kinase ATP-binding sites through strong hydrogen-bonding interactions . This specific 5-iodo-7-methyl derivative is designed for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of diverse structure-activity relationships to optimize potency against drug-resistant mutants like RET V804M . Researchers utilize this compound to develop Type II inhibitors, which offer potential advantages in selectivity and efficacy by binding to a less conserved kinase conformation, not competing with high cellular ATP concentrations . Its primary research value lies in constructing next-generation targeted therapies for RET-driven cancers, such as non-small cell lung cancer (NSCLC) and thyroid cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQTBVWLVPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173980
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-45-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrolopyrimidine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and aldehydes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert functional groups to more reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Reagents like halogenating agents (e.g., iodine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is used to study biological processes and pathways. It can act as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Key Comparative Data

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Properties/Applications
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Target) 5-I, 7-Me, 2-COOH ~292.03* N/A High lipophilicity (Me, I); potential cross-coupling site (I); acidic COOH for salt formation .
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 6-Me, 2-COOH 177.17 0.88 Lower molecular weight; lacks iodine, reducing steric hindrance and polarizability .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 5-I, 2-COOH ~277.02* 0.82 Absence of 7-Me increases flexibility; higher solubility than methylated analogs .
7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 2-COOH 163.13 N/A Unsubstituted core; baseline for comparing substituent effects; lower lipophilicity .
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 5-Br, 4-COOH 257.03 N/A Bromine’s smaller size vs. iodine may reduce van der Waals interactions; 4-COOH alters electronic distribution .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH 196.60 N/A Different ring system (pyridine vs. pyrimidine); chloro’s electron-withdrawing effect reduces synthesis yield (71%) .

*Calculated based on molecular formula.

Structural and Functional Analysis

Substituent Effects: Iodo vs. However, this may reduce aqueous solubility. Methyl Group: The 7-methyl substituent increases lipophilicity and may stabilize the molecule via steric hindrance, limiting metabolic degradation .

Positional Isomerism :

  • Carboxylic acid at position 2 (target) vs. position 4 (e.g., 5-bromo-4-COOH derivative) alters electron density across the aromatic system. The 2-COOH group in the target may engage in stronger hydrogen bonding, influencing crystal packing or target interactions .

Biological Relevance :

  • While direct bioactivity data for the target compound are absent, structurally related dihydropyrido-pyrrolo-pyrimidines exhibit antibiofilm activity (e.g., 91.2% biomass reduction in E. coli), suggesting that substitutions at positions 5 and 7 could modulate antimicrobial effects .

Synthetic Utility :

  • The iodine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into drug candidates . In contrast, chloro or bromo analogs may require harsher conditions for similar transformations .

Biological Activity

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyrrolo-pyrimidine structure, has been investigated for various pharmacological properties, including its role as an adenosine kinase (AdK) inhibitor.

  • Molecular Formula : C9H8IN3O2
  • Molecular Weight : 317.08 g/mol
  • CAS Number : 1638763-33-3
  • Physical State : Solid at room temperature

Adenosine Kinase Inhibition

One of the most significant aspects of this compound is its activity as an adenosine kinase inhibitor. Adenosine kinases are crucial in regulating adenosine levels in the body, which can have profound effects on various physiological processes, including inflammation and neuroprotection.

  • Mechanism of Action : Inhibition of adenosine kinase leads to increased levels of endogenous adenosine, which can modulate neurotransmission and exert protective effects in neurological conditions.
  • Research Findings : Studies have shown that compounds in this class can significantly reduce seizure activity in animal models by enhancing the neuroprotective effects of adenosine .

Anti-inflammatory Effects

Research indicates that 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit anti-inflammatory properties. These compounds have been shown to reduce the expression of pro-inflammatory cytokines and mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in glial cells, suggesting potential therapeutic applications in neuroinflammatory diseases .

Seizure Models

In a study involving maximal electroshock (MES) seizure models in rats, 5-Iodo-7-methyl derivatives demonstrated significant anticonvulsant activity. The compounds were tested at various concentrations, showing a dose-dependent response that correlated with reduced seizure frequency and severity .

Neuroprotection

Another study highlighted the neuroprotective effects of these compounds in models of focal cerebral ischemia. The administration of 5-Iodo-7-methyl derivatives resulted in decreased infarct volumes and improved neurological scores post-injury, indicating their potential utility in stroke management .

Data Table: Biological Activity Summary

Biological ActivityMechanismModel UsedOutcome
Adenosine Kinase InhibitionIncreases endogenous adenosine levelsRat seizure modelReduced seizure activity
Anti-inflammatoryDecreases iNOS and TNF-α expressionGlial cell cultureLowered inflammatory markers
NeuroprotectionReduces infarct volumeFocal cerebral ischemia modelImproved neurological function

Q & A

Q. What are the common synthetic routes for preparing 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, and what intermediates are critical?

The synthesis typically starts with pyrrolo[2,3-d]pyrimidine precursors. A key step involves alkylation or halogenation at specific positions. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Methylation at the 7-position often employs methyl iodide (MeI) with a base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) . Intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are pivotal, as they allow subsequent functionalization .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substitution patterns (e.g., methyl group at 7-position, carboxylic acid at 2-position).
  • Infrared (IR) Spectroscopy: Confirms carboxylic acid (-COOH) via O-H stretching (~2500-3000 cm1^{-1}) and C=O absorption (~1700 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., ESI-MS m/z for [M+H]+^+) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for introducing the iodine substituent?

DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, stoichiometry, solvent). For iodination, factors like reagent (NIS vs. ICl), reaction time, and catalyst (e.g., Lewis acids) are optimized using response surface methodology. Central composite designs help identify interactions between variables, improving yield and selectivity . For example, iodine incorporation at the 5-position may require precise control of electrophilic substitution kinetics .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from subtle structural differences (e.g., substituent electronic effects, steric hindrance). To address this:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 5-bromo vs. 5-iodo derivatives) to assess how halogen size/polarity affects target binding .
  • Computational Modeling: Density functional theory (DFT) predicts electronic properties (e.g., charge distribution at the 5-position), linking them to observed activity .
  • Biological Assay Standardization: Ensure consistent cell lines, assay conditions, and controls to minimize variability .

Q. How can reaction path search methods enhance the development of novel derivatives?

Quantum chemical calculations (e.g., using Gaussian or ORCA) map potential energy surfaces to identify low-energy pathways for functional group transformations. For example, transition state analysis of iodination reactions clarifies regioselectivity and side-product formation. Coupled with machine learning, these tools prioritize synthetic routes with high success rates .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they mitigated?

Scale-up issues include:

  • Byproduct Formation: Aggressive iodination may lead to di-iodinated impurities. Mitigation: Use milder reagents (e.g., NIS over ICl) and monitor via HPLC .
  • Solvent Compatibility: Polar solvents (e.g., NMP) improve solubility but complicate purification. Switch to ethanol/water mixtures for easier crystallization .
  • Process Control: In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistency .

Methodological Considerations

Q. Which computational tools are recommended for predicting the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Reactivity Descriptors: Fukui indices (calculated via DFT) identify nucleophilic/electrophilic sites on the pyrrolo[2,3-d]pyrimidine core .
  • Molecular Dynamics (MD): Simulates solvation effects and steric accessibility of the 5-iodo substituent .

Q. How do substituents at the 7-position (e.g., methyl vs. furan-2-ylmethyl) influence biological activity?

The 7-methyl group enhances metabolic stability by reducing oxidative degradation. In contrast, bulkier groups (e.g., furan-2-ylmethyl) may improve target affinity but limit solubility. Comparative studies using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantify binding kinetics and thermodynamic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

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